4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopropanoyl group attached to a dimethylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide typically involves the reaction of 1,1-dimethylpiperazine with 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperazine derivatives with various functional groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide involves its ability to alkylate DNA. The bromopropanoyl group reacts with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation disrupts DNA synthesis and function, ultimately resulting in cell death. The compound targets DNA and interferes with cellular replication processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic Acid: Similar in structure but lacks the piperazine ring.
3-Bromopropionyl Chloride: Used in the synthesis of various organic compounds but is more reactive due to the presence of the acyl chloride group.
Pipobroman: A piperazine derivative with similar alkylating properties, used as an antineoplastic agent.
Uniqueness
4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide is unique due to its combination of the bromopropanoyl group and the dimethylpiperazine ring. This structure imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
193471-67-9 |
---|---|
Molecular Formula |
C9H18Br2N2O |
Molecular Weight |
330.06 g/mol |
IUPAC Name |
3-bromo-1-(4,4-dimethylpiperazin-4-ium-1-yl)propan-1-one;bromide |
InChI |
InChI=1S/C9H18BrN2O.BrH/c1-12(2)7-5-11(6-8-12)9(13)3-4-10;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AQNIGNVDKYAVPK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCN(CC1)C(=O)CCBr)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.